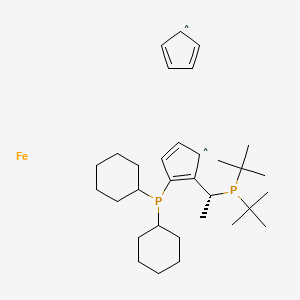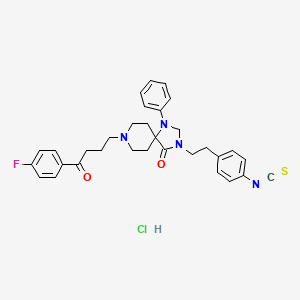
N-(p-Isothiocyanatophenethyl)spiperone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(p-Isothiocyanatophenethyl)spiperone hydrochloride is a chemical compound known for its selective and irreversible antagonistic properties towards dopamine D2 receptors. This compound is often used in biochemical and pharmacological research to study dopamine receptor functions and related pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-Isothiocyanatophenethyl)spiperone hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with spiperone, a known antipsychotic agent.
Isothiocyanate Introduction: The phenethyl group is modified to introduce an isothiocyanate functional group. This is often achieved through the reaction of phenethylamine with thiophosgene.
Coupling Reaction: The modified phenethylamine is then coupled with spiperone under controlled conditions to form the final product.
Industrial Production Methods
While specific industrial methods are proprietary, the general approach involves scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This includes using high-purity reagents, optimizing reaction times and temperatures, and employing advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(p-Isothiocyanatophenethyl)spiperone hydrochloride undergoes several types of chemical reactions:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical research applications.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines and alcohols can react with the isothiocyanate group.
Oxidizing Agents: Agents like hydrogen peroxide can oxidize the compound under specific conditions.
Reducing Agents: Reducing agents such as sodium borohydride can reduce certain functional groups within the molecule.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a thiourea derivative.
科学的研究の応用
N-(p-Isothiocyanatophenethyl)spiperone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent to study reaction mechanisms involving isothiocyanates.
Biology: Employed in receptor binding studies to understand dopamine receptor interactions.
Medicine: Investigated for its potential therapeutic effects and as a tool to study neurological disorders.
Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors.
作用機序
The compound exerts its effects primarily through irreversible binding to dopamine D2 receptors. This binding inhibits the receptor’s normal function, allowing researchers to study the downstream effects of dopamine receptor inhibition. The molecular targets include the dopamine D2 receptor, and the pathways involved are those related to dopamine signaling in the brain.
類似化合物との比較
Similar Compounds
Spiperone: The parent compound, used as an antipsychotic agent.
Haloperidol: Another dopamine receptor antagonist with similar applications.
Raclopride: A selective dopamine D2 receptor antagonist used in research.
Uniqueness
N-(p-Isothiocyanatophenethyl)spiperone hydrochloride is unique due to its irreversible binding to dopamine D2 receptors, which provides a distinct advantage in studies requiring prolonged receptor inhibition. This property differentiates it from other reversible antagonists like haloperidol and raclopride.
特性
分子式 |
C32H34ClFN4O2S |
|---|---|
分子量 |
593.2 g/mol |
IUPAC名 |
8-[4-(4-fluorophenyl)-4-oxobutyl]-3-[2-(4-isothiocyanatophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one;hydrochloride |
InChI |
InChI=1S/C32H33FN4O2S.ClH/c33-27-12-10-26(11-13-27)30(38)7-4-19-35-21-17-32(18-22-35)31(39)36(24-37(32)29-5-2-1-3-6-29)20-16-25-8-14-28(15-9-25)34-23-40;/h1-3,5-6,8-15H,4,7,16-22,24H2;1H |
InChIキー |
MHDTWYNWOBNGFA-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CCC4=CC=C(C=C4)N=C=S)CCCC(=O)C5=CC=C(C=C5)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


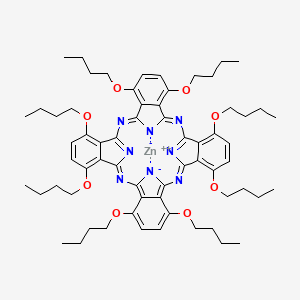


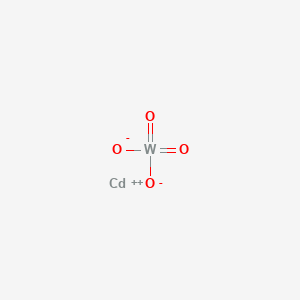
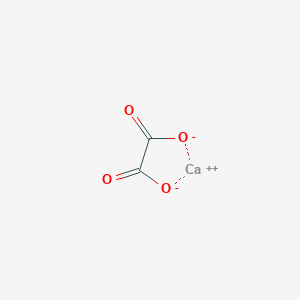


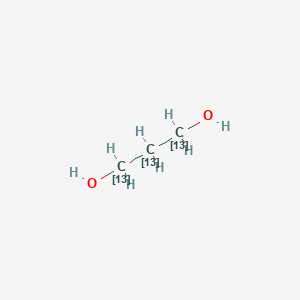
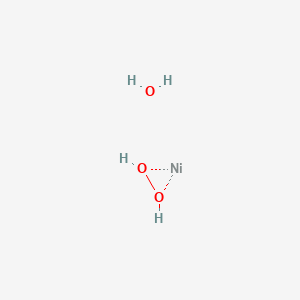



![6,12-Bis(2,3,4,5,6-pentafluorophenyl)indeno[1,2-b]fluorene](/img/structure/B12061753.png)
